molecular formula C10H12FNO B13276603 2-(Cyclopropylmethoxy)-6-fluoroaniline

2-(Cyclopropylmethoxy)-6-fluoroaniline

Cat. No.: B13276603
M. Wt: 181.21 g/mol
InChI Key: ARNOMKPACIAFHH-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-6-fluoroaniline is an organic compound that features a cyclopropylmethoxy group and a fluorine atom attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-6-fluoroaniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and cyclopropylmethanol.

    Formation of Cyclopropylmethoxy Group: Cyclopropylmethanol is converted to cyclopropylmethoxy chloride using thionyl chloride (SOCl2) under reflux conditions.

    Nucleophilic Substitution: The cyclopropylmethoxy chloride is then reacted with 2-fluoroaniline in the presence of a base such as triethylamine (Et3N) to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-6-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom on the aniline ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaOMe in methanol.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amine derivatives.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

2-(Cyclopropylmethoxy)-6-fluoroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-6-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing to elucidate the exact molecular interactions and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopropylmethoxy)aniline: Lacks the fluorine atom, resulting in different chemical and biological properties.

    6-Fluoroaniline: Lacks the cyclopropylmethoxy group, affecting its reactivity and applications.

    2-(Cyclopropylmethoxy)-4-fluoroaniline: Positional isomer with different substitution pattern on the aniline ring.

Uniqueness

2-(Cyclopropylmethoxy)-6-fluoroaniline is unique due to the combined presence of the cyclopropylmethoxy group and the fluorine atom, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

2-(cyclopropylmethoxy)-6-fluoroaniline

InChI

InChI=1S/C10H12FNO/c11-8-2-1-3-9(10(8)12)13-6-7-4-5-7/h1-3,7H,4-6,12H2

InChI Key

ARNOMKPACIAFHH-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C(=CC=C2)F)N

Origin of Product

United States

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